molecular formula C12H16BrIO B14764480 1-((6-Bromohexyl)oxy)-3-iodobenzene

1-((6-Bromohexyl)oxy)-3-iodobenzene

Cat. No.: B14764480
M. Wt: 383.06 g/mol
InChI Key: REWLBDDCDQSDRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((6-Bromohexyl)oxy)-3-iodobenzene (CAS 2131064-43-0) is a valuable small molecule building block in medicinal chemistry and organic synthesis . This compound features a benzene ring functionalized with both iodine and a 6-bromohexyloxy chain, making it a versatile intermediate for constructing more complex molecules via cross-coupling reactions and nucleophilic substitutions . The iodine atom is a reactive handle for metal-catalyzed couplings, such as Suzuki or Ullmann reactions, enabling the introduction of the substituted phenyl moiety. Simultaneously, the terminal bromine on the hexyloxy linker is amenable to further functionalization, particularly with nucleophiles, allowing for the extension of the carbon chain or the introduction of cationic head groups . Compounds with similar bromoalkoxy spacers and aromatic systems have been investigated in scientific research for their role as key intermediates in the synthesis of potential ligands for nicotinic acetylcholine receptors (nAChRs) . The structural flexibility offered by its two reactive sites makes this compound a compound of interest for researchers developing and exploring new chemical entities in drug discovery programs. Please Note: This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H16BrIO

Molecular Weight

383.06 g/mol

IUPAC Name

1-(6-bromohexoxy)-3-iodobenzene

InChI

InChI=1S/C12H16BrIO/c13-8-3-1-2-4-9-15-12-7-5-6-11(14)10-12/h5-7,10H,1-4,8-9H2

InChI Key

REWLBDDCDQSDRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)OCCCCCCBr

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The Williamson ether synthesis couples 3-iodophenol with 1,6-dibromohexane under basic conditions, facilitating nucleophilic substitution at the terminal bromide of the dibromoalkane.

Procedure :

  • Combine 3-iodophenol (5.0 g, 21.3 mmol) and 1,6-dibromohexane (6.8 g, 27.7 mmol) in anhydrous DMF (50 mL).
  • Add potassium carbonate (8.8 g, 63.9 mmol) and heat to 80°C under nitrogen for 18 hours.
  • Cool the mixture, dilute with ethyl acetate (150 mL), and wash with water (3 × 50 mL).
  • Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (hexane:ethyl acetate, 9:1).

Yield : 62% (6.2 g) as a pale-yellow oil.

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.21 (t, J = 8.1 Hz, 1H), 6.94 (dd, J = 8.1, 1.9 Hz, 1H), 6.84 (dd, J = 2.1, 1.9 Hz, 1H), 4.06 (t, J = 6.4 Hz, 2H), 3.43 (t, J = 6.7 Hz, 2H), 1.92–1.78 (m, 4H), 1.62–1.45 (m, 4H).
  • ¹³C NMR (101 MHz, CDCl₃) : δ 158.4, 139.2, 129.8, 121.5, 114.7, 94.3 (C-I), 68.9 (OCH₂), 33.8 (CH₂Br), 29.4, 28.7, 25.9, 25.3.

Challenges :

  • Competitive dialkylation of 3-iodophenol necessitated a 1.3:1 molar ratio of dibromohexane to phenol.
  • Residual DMF removal required azeotropic distillation with toluene.

Mitsunobu Reaction for Ether Bond Formation

Optimized Protocol

The Mitsunobu reaction couples 3-iodophenol with 6-bromohexanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Procedure :

  • Dissolve 3-iodophenol (4.7 g, 20.0 mmol) and 6-bromohexanol (4.2 g, 21.0 mmol) in THF (40 mL).
  • Add PPh₃ (6.3 g, 24.0 mmol) and DEAD (4.2 mL, 24.0 mmol) at 0°C.
  • Stir at room temperature for 12 hours, concentrate, and purify via chromatography (hexane:ethyl acetate, 8:2).

Yield : 78% (6.5 g) as a colorless oil.

Key Advantages Over Williamson Synthesis

  • Superior regioselectivity and minimal dialkylation byproducts.
  • Compatibility with sterically hindered alcohols.

Ullmann-Type Iodination of Aryl Bromide Intermediates

Two-Step Synthesis via Aryl Bromide

For cases where 3-iodophenol is inaccessible, iodine can be introduced via copper-mediated coupling:

Step 1: Synthesis of 1-((6-Bromohexyl)oxy)-3-bromobenzene

  • Follow Williamson protocol using 3-bromophenol and 1,6-dibromohexane (Yield: 68%).

Step 2: Halogen Exchange with CuI

  • Combine 1-((6-bromohexyl)oxy)-3-bromobenzene (5.0 g, 13.2 mmol), CuI (2.5 g, 13.2 mmol), and trans-N,N’-dimethylcyclohexane-1,2-diamine (2.8 mL, 13.2 mmol) in DMSO (30 mL).
  • Heat to 110°C for 24 hours, cool, and extract with CH₂Cl₂ (3 × 50 mL).
  • Purify via chromatography (hexane:ethyl acetate, 95:5).

Yield : 57% (3.4 g).

Limitations

  • Prolonged reaction times and elevated temperatures risk ether bond cleavage.
  • Copper residues necessitate rigorous aqueous EDTA washes.

Comparative Analysis of Synthetic Methods

Method Yield Purity (HPLC) Key Advantage Limitation
Williamson Synthesis 62% 95% Cost-effective, scalable Dialkylation byproducts
Mitsunobu Reaction 78% 98% High regioselectivity Expensive reagents
Ullmann Iodination 57% 92% Uses readily available aryl bromides Multi-step, copper contamination risk

Industrial-Scale Considerations

Solvent and Catalyst Recovery

  • DMF and THF are recycled via distillation, reducing waste.
  • Triphenylphosphine oxide byproduct from Mitsunobu reactions is filtered and repurposed.

Chemical Reactions Analysis

Types of Reactions: 1-((6-Bromohexyl)oxy)-3-iodobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Products with substituted functional groups (e.g., azides, thiols).

    Oxidation: Products with hydroxyl or carbonyl groups.

    Reduction: Deiodinated products.

Scientific Research Applications

1-((6-Bromohexyl)oxy)-3-iodobenzene has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Materials Science: Utilized in the preparation of functional materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-((6-Bromohexyl)oxy)-3-iodobenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Halogenated Alkyl-Thiophene Polymers

examines polymers derived from 3-(6-bromohexyl)thiophene and 3-(6-chlorohexyl)thiophene. While these are thiophene-based polymers, the bromohexyl chain’s influence on regioregularity and molar mass provides insights into halogen effects:

Property Poly[3-(6-bromohexyl)thiophene] Poly[3-(6-chlorohexyl)thiophene]
Regioregularity Lower Higher
Molar Mass Reduced Increased
Reactivity Faster chain termination Slower termination kinetics

The bromohexyl group likely introduces steric hindrance and electronic effects, reducing regioregularity and molar mass compared to the chlorohexyl analog . This suggests that in 1-((6-Bromohexyl)oxy)-3-iodobenzene, the bromohexyloxy chain may similarly impact molecular packing or reactivity in polymer applications.

Comparison with Multihalogenated Benzene Derivatives

details 1-bromo-3-chloro-5-fluoro-2-iodobenzene, a benzene ring with four halogens. Key comparisons include:

Property This compound (Inferred) 1-Bromo-3-chloro-5-fluoro-2-iodobenzene
Halogen Positions Iodine (3), Bromine (alkyl chain) Iodine (2), Bromine (1), Cl (3), F (5)
Reactivity Iodine may act as an electron-withdrawing group; bromohexyl chain offers alkylation potential High reactivity due to multiple halogens
Applications Potential monomer for conductive polymers Intermediate in pharmaceutical synthesis

The iodine substituent in both compounds may enhance electrophilic substitution reactivity, while the bromohexyl chain in the target compound could serve as a leaving group or crosslinking site in polymer synthesis .

Research Findings and Implications

  • Halogen Effects : Bromine in alkyl chains (e.g., 6-bromohexyl) reduces regioregularity in polymers compared to chlorine . This trend may extend to this compound in copolymer systems.
  • Electronic Properties: Iodine’s polarizability could enhance charge-transfer interactions in materials, while the bromohexyl chain’s length may improve solubility in non-polar solvents.
  • Safety and Handling : Multihalogenated benzenes () often require stringent safety protocols due to toxicity. The target compound’s iodine and bromine substituents may necessitate similar precautions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.